molecular formula C11H21BF3NO4 B2550246 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine; trifluoroacetic acid salt CAS No. 2377610-25-6

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine; trifluoroacetic acid salt

Cat. No.: B2550246
CAS No.: 2377610-25-6
M. Wt: 299.1
InChI Key: RMFPLJWWUXJSKN-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine; trifluoroacetic acid salt is a compound with the molecular formula C11H21BF3NO4 and a molecular weight of 299.1 g/mol . This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring and an amine group, making it a valuable reagent in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine typically involves the reaction of 3-bromopropan-1-amine with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine; trifluoroacetic acid salt is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. The amine group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is unique due to the presence of both a boron-containing dioxaborolane ring and an amine group. This dual functionality makes it a versatile reagent in organic synthesis and various scientific research applications .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20BNO2.C2HF3O2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11;3-2(4,5)1(6)7/h5-7,11H2,1-4H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFPLJWWUXJSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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